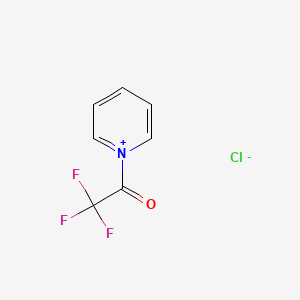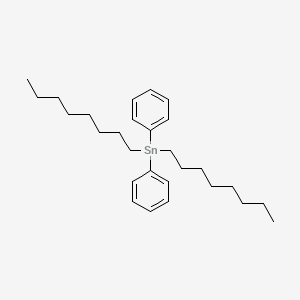
Tin, dioctyldiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin, dioctyldiphenyl- is an organotin compound that contains tin atoms bonded to organic groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
The synthesis of tin, dioctyldiphenyl- typically involves the reaction of tin tetrachloride with dioctyldiphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Análisis De Reacciones Químicas
Tin, dioctyldiphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
Aplicaciones Científicas De Investigación
Tin, dioctyldiphenyl- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in the development of new drugs and therapeutic agents. In the field of medicine, it is being explored for its potential use in cancer treatment. Industrially, it is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of tin, dioctyldiphenyl- involves its interaction with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tin, dioctyldiphenyl- can be compared with other organotin compounds, such as tributyltin and triphenyltin. While all these compounds share some common properties, tin, dioctyldiphenyl- is unique in its specific chemical structure and reactivity. This uniqueness makes it suitable for certain applications where other organotin compounds may not be as effective.
Similar Compounds:- Tributyltin
- Triphenyltin
- Tetramethyltin
- Tetraethyltin
Propiedades
Número CAS |
103270-64-0 |
|---|---|
Fórmula molecular |
C28H44Sn |
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
dioctyl(diphenyl)stannane |
InChI |
InChI=1S/2C8H17.2C6H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2-4-6-5-3-1;/h2*1,3-8H2,2H3;2*1-5H; |
Clave InChI |
VFINYIORKYADHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
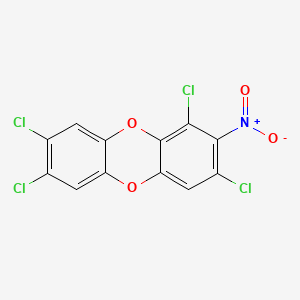
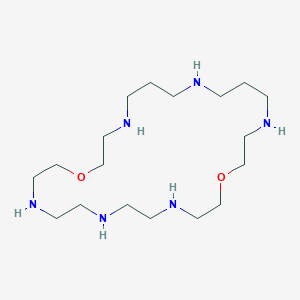
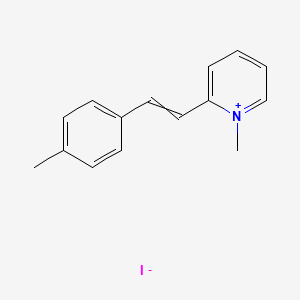

![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)



![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
